

# Cleavable vs. Non-Cleavable Linkers: A Comparative Guide for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Propargyl-PEG9-acid |           |
| Cat. No.:            | B11826261           | Get Quote |

In the landscape of targeted drug delivery, particularly within the realm of Antibody-Drug Conjugates (ADCs), the choice of linker technology is a critical determinant of therapeutic success. The linker, which connects a potent cytotoxic payload to a targeting antibody, governs the stability of the conjugate in circulation and the mechanism of drug release at the target site. This guide provides a comprehensive comparison of the two primary classes of linkers—cleavable and non-cleavable—to inform researchers, scientists, and drug development professionals in making strategic decisions for their therapeutic candidates. We present a data-driven analysis of their performance, detailed experimental protocols for their evaluation, and visual diagrams to elucidate their mechanisms of action.

At a Glance: Cleavable vs. Non-Cleavable Linkers



| Feature           | Cleavable Linkers                                                                                                                              | Non-Cleavable Linkers                                                                                                   |
|-------------------|------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------|
| Release Mechanism | Triggered by specific conditions in the tumor microenvironment or intracellularly (e.g., low pH, high glutathione, specific enzymes).[1][2][3] | Relies on the complete proteolytic degradation of the antibody backbone within the lysosome.[4][5]                      |
| Payload Form      | Released in its native,<br>unmodified, and highly potent<br>form.                                                                              | Released as a payload-linker-<br>amino acid adduct.                                                                     |
| Plasma Stability  | Generally lower, with a potential for premature drug release.                                                                                  | Generally higher, leading to a more stable conjugate in circulation.                                                    |
| Bystander Effect  | Capable of inducing a bystander effect, where the released payload can kill neighboring antigen-negative tumor cells.                          | The bystander effect is largely abrogated due to the charged and less membrane-permeable nature of the released adduct. |
| Efficacy          | Potentially higher in heterogeneous tumors due to the bystander effect.                                                                        | More effective in homogenous tumors with high antigen expression.                                                       |
| Toxicity          | Higher risk of off-target toxicity due to potential premature drug release.                                                                    | Generally a more favorable safety profile with reduced off-target toxicity.                                             |

### **Mechanisms of Action**

The fundamental difference between cleavable and non-cleavable linkers lies in their drug release strategy.

Cleavable linkers are designed to be stable in the bloodstream but labile under specific physiological conditions found at the tumor site or within cancer cells. There are three main types:







- Enzyme-sensitive linkers: These incorporate peptide sequences (e.g., valine-citrulline) that are cleaved by proteases like cathepsin B, which are overexpressed in tumor lysosomes.
- pH-sensitive linkers: These utilize acid-labile groups, such as hydrazones, that hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).
- Glutathione-sensitive linkers: These contain disulfide bonds that are reduced in the cytoplasm, where glutathione concentrations are significantly higher than in the plasma.

Non-cleavable linkers, in contrast, form a stable covalent bond between the antibody and the payload. The release of the cytotoxic drug is entirely dependent on the proteolytic degradation of the antibody backbone within the lysosome after the ADC is internalized by the target cell. This process results in the release of the payload still attached to the linker and an amino acid residue from the antibody.





Click to download full resolution via product page

Mechanisms of drug release for cleavable and non-cleavable linkers.

### **Quantitative Performance Data**

The following tables summarize quantitative data from preclinical studies comparing cleavable and non-cleavable linkers. It is important to note that direct head-to-head comparisons with the same antibody and experimental conditions are limited in published literature. The data presented here are compiled from various sources to provide a comparative overview.



Table 1: In Vitro Cytotoxicity (IC50 Values)

| ADC Construct                            | Linker Type              | Cell Line          | IC50 (pM) | Reference |
|------------------------------------------|--------------------------|--------------------|-----------|-----------|
| Trastuzumab-vc-                          | Cleavable (Val-<br>Cit)  | SK-BR-3<br>(HER2+) | 14.3      |           |
| Trastuzumab-β-<br>galactosidase-<br>MMAE | Cleavable<br>(Enzymatic) | SK-BR-3<br>(HER2+) | 8.8       |           |
| Kadcyla® (T-<br>DM1)                     | Non-cleavable<br>(SMCC)  | SK-BR-3<br>(HER2+) | 33        | _         |
| Anti-HER2-<br>sulfatase-MMAE             | Cleavable<br>(Enzymatic) | KPL-4 (HER2+)      | 61        | _         |
| Anti-HER2-Val-<br>Ala-MMAE               | Cleavable (Val-<br>Ala)  | KPL-4 (HER2+)      | 92        | _         |
| Anti-HER2-non-<br>cleavable-MMAE         | Non-cleavable            | KPL-4 (HER2+)      | 609       |           |

Table 2: In Vivo Efficacy (Tumor Growth Inhibition in Xenograft Models)



| ADC<br>Construct                             | Linker Type                 | Xenograft<br>Model   | Dose                     | Tumor<br>Growth<br>Inhibition<br>(%)                        | Reference |
|----------------------------------------------|-----------------------------|----------------------|--------------------------|-------------------------------------------------------------|-----------|
| Trastuzumab-<br>β-<br>galactosidase<br>-MMAE | Cleavable<br>(Enzymatic)    | NCI-N87<br>(Gastric) | 1 mg/kg<br>(single dose) | 57-58%<br>reduction in<br>tumor volume                      |           |
| Kadcyla® (T-<br>DM1)                         | Non-<br>cleavable<br>(SMCC) | NCI-N87<br>(Gastric) | 1 mg/kg<br>(single dose) | Not<br>statistically<br>significant                         |           |
| T-DXd<br>(Trastuzumab<br>deruxtecan)         | Cleavable<br>(GGFG)         | NCI-N87<br>(Gastric) | Not specified            | Comparable<br>to Exo-Linker<br>ADC                          |           |
| Trastuzumab-<br>exo-EVC-<br>exatecan         | Cleavable<br>(Exo-Linker)   | NCI-N87<br>(Gastric) | Not specified            | Slightly higher than T- DXd (not statistically significant) |           |

Table 3: Plasma Stability

| ADC<br>Construct                     | Linker Type               | Species | Time   | % DAR<br>Retention                                            | Reference |
|--------------------------------------|---------------------------|---------|--------|---------------------------------------------------------------|-----------|
| T-DXd<br>(Trastuzumab<br>deruxtecan) | Cleavable<br>(GGFG)       | Rat     | 7 days | ~50%                                                          |           |
| Trastuzumab-<br>exo-EVC-<br>exatecan | Cleavable<br>(Exo-Linker) | Rat     | 7 days | >50%<br>(demonstrate<br>d greater<br>retention than<br>T-DXd) |           |



## **Experimental Protocols**

Detailed methodologies are crucial for the accurate assessment and comparison of ADCs. Below are outlines for key experiments.

## In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of an ADC on a target cancer cell line.

- Cell Seeding: Seed target cells (e.g., SK-BR-3 for HER2-targeted ADCs) in a 96-well plate at a density of 1,000–10,000 cells/well and incubate overnight.
- ADC Treatment: Prepare serial dilutions of the ADC and control antibodies. Add the diluted
   ADCs to the cells and incubate for 48–144 hours.
- MTT Addition: Add 20 μL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours.
- Formazan Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
- Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
- Data Analysis: Plot the absorbance against the ADC concentration and calculate the IC50 value using a suitable nonlinear regression model.

#### **Plasma Stability Assay**

This assay evaluates the stability of the ADC and the rate of drug deconjugation in plasma.

- Incubation: Incubate the ADC in plasma from different species (e.g., human, mouse, rat) at 37°C for a specified period (e.g., up to 7 days).
- Sample Collection: Collect plasma samples at various time points.
- ADC Capture: For LC-MS analysis, the ADC can be captured using protein A magnetic beads.



#### Analysis:

- ELISA: Measure the concentration of total antibody and conjugated antibody to calculate the degree of drug loss.
- LC-MS: Quantify the free drug or drug-linker in the plasma samples to confirm the ELISA results. This method can also be used to determine the average drug-to-antibody ratio (DAR) over time.

#### In Vitro Bystander Effect Assay (Co-culture Method)

This assay quantifies the killing of antigen-negative cells by the payload released from antigen-positive cells.

- Cell Line Preparation: Use an antigen-positive (Ag+) cell line (e.g., NCI-N87) and an antigennegative (Ag-) cell line that is sensitive to the payload (e.g., MCF7). The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for identification.
- Co-culture Seeding: Seed a mixture of Ag+ and Ag- cells in a 96-well plate.
- ADC Treatment: Treat the co-culture with the ADC for a specified duration.
- Imaging and Analysis: Use fluorescence microscopy or flow cytometry to distinguish between
  the two cell populations and quantify the viability of the Ag- (GFP-positive) cells. A decrease
  in the viability of Ag- cells in the presence of the ADC and Ag+ cells indicates a bystander
  effect.





Click to download full resolution via product page

Workflow for comparing ADCs with different linkers.

#### Conclusion

The choice between a cleavable and a non-cleavable linker is a nuanced decision that significantly impacts the therapeutic index of an ADC. Cleavable linkers offer the potential for enhanced efficacy, particularly in heterogeneous tumors, through the bystander effect. However, this often comes with the trade-off of lower plasma stability and a higher risk of off-target toxicity. Conversely, non-cleavable linkers provide greater stability and a more favorable safety profile, making them well-suited for homogenous tumors with high antigen expression.

Ultimately, the optimal linker strategy depends on a multitude of factors, including the target antigen, the tumor microenvironment, the physicochemical properties of the payload, and the desired balance between efficacy and safety. A thorough preclinical evaluation, employing the robust experimental methodologies outlined in this guide, is paramount to making an informed decision and advancing the most promising ADC candidate toward clinical development.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. benchchem.com [benchchem.com]
- 2. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 3. biotechinformers.com [biotechinformers.com]
- 4. benchchem.com [benchchem.com]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- To cite this document: BenchChem. [Cleavable vs. Non-Cleavable Linkers: A Comparative Guide for Drug Delivery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11826261#comparing-cleavable-vs-non-cleavable-linkers-for-drug-delivery]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com